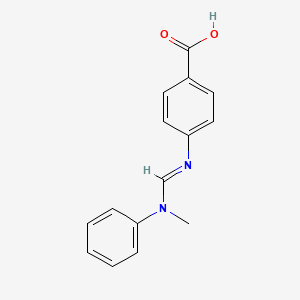

4-(((Methyl(phenyl)amino)methylene)amino)benzoic acid

CAS No.: 951626-83-8

Cat. No.: VC2791007

Molecular Formula: C15H14N2O2

Molecular Weight: 254.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 951626-83-8 |

|---|---|

| Molecular Formula | C15H14N2O2 |

| Molecular Weight | 254.28 g/mol |

| IUPAC Name | 4-[(N-methylanilino)methylideneamino]benzoic acid |

| Standard InChI | InChI=1S/C15H14N2O2/c1-17(14-5-3-2-4-6-14)11-16-13-9-7-12(8-10-13)15(18)19/h2-11H,1H3,(H,18,19) |

| Standard InChI Key | XHISAOSCQLEAFC-UHFFFAOYSA-N |

| SMILES | CN(C=NC1=CC=C(C=C1)C(=O)O)C2=CC=CC=C2 |

| Canonical SMILES | CN(C=NC1=CC=C(C=C1)C(=O)O)C2=CC=CC=C2 |

Introduction

Chemical Identity and Structure

4-(((Methyl(phenyl)amino)methylene)amino)benzoic acid is characterized by a benzoic acid moiety substituted with an amino group that connects to a methyl(phenyl)amino group via a methylene linkage . This arrangement creates a molecule with both acidic and basic functionalities, contributing to its chemical versatility.

Chemical Identifiers

The compound is classified through several standard chemical identifiers as presented in Table 1.

Table 1: Chemical Identifiers of 4-(((Methyl(phenyl)amino)methylene)amino)benzoic acid

| Identifier | Value |

|---|---|

| Chemical Formula | C17H18N2O2 |

| Molecular Weight | 282.34 g/mol |

| CAS Number | 57834-33-0 |

| MDL Number | MFCD09263624 |

| InChI Key | GNGYPJUKIKDJQT-UHFFFAOYSA-N |

| PubChem ID | 93817 |

Structural Features

The structure consists of several key functional groups that determine its reactivity and properties:

-

A benzoic acid core that provides acidic functionality

-

A para-positioned amino group that serves as a nucleophilic center

-

A methylene linkage that connects to the tertiary amine functionality

-

A methyl(phenyl)amino group that contributes to the compound's lipophilicity

This unique combination of functional groups creates a molecule with both hydrogen bond acceptor capabilities and aromatic interactions potential, influencing its behavior in biological systems .

Physical Properties

The physical properties of 4-(((Methyl(phenyl)amino)methylene)amino)benzoic acid provide critical insights into its behavior in various environments and its potential applications.

Basic Physical Properties

Table 2: Basic Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 282.34 g/mol |

| Number of Heavy Atoms | 21 |

| Number of Aromatic Heavy Atoms | 12 |

| Fraction Csp3 | 0.18 |

| Number of Rotatable Bonds | 6 |

| Number of H-bond Acceptors | 3.0 |

| Number of H-bond Donors | 0.0 |

| Molar Refractivity | 85.47 |

| Topological Polar Surface Area (TPSA) | 41.9 Ų |

The relatively low TPSA value combined with the absence of H-bond donors suggests good membrane permeability, which is important for potential pharmaceutical applications .

Solubility and Partition Coefficients

The lipophilicity and solubility characteristics of the compound are crucial determinants of its pharmaceutical potential and environmental behavior.

Table 3: Solubility Parameters and Partition Coefficients

| Property | Value | Classification |

|---|---|---|

| Log Po/w (iLOGP) | 3.31 | - |

| Log Po/w (XLOGP3) | 3.35 | - |

| Log Po/w (WLOGP) | 3.66 | - |

| Log Po/w (MLOGP) | 3.7 | - |

| Log Po/w (SILICOS-IT) | 3.3 | - |

| Consensus Log Po/w | 3.46 | - |

| Log S (ESOL) | -3.73 | Soluble (0.0528 mg/ml; 0.000187 mol/l) |

| Log S (Ali) | -3.91 | Soluble (0.0349 mg/ml; 0.000124 mol/l) |

| Log S (SILICOS-IT) | -5.21 | Moderately soluble (0.00174 mg/ml; 0.00000618 mol/l) |

The consensus Log Po/w value of 3.46 indicates a good balance between hydrophilicity and lipophilicity, which is favorable for oral bioavailability while maintaining some aqueous solubility .

Pharmacokinetic Properties

The predicted pharmacokinetic parameters provide valuable information about how the compound might behave in biological systems.

Table 4: Pharmacokinetic Properties

| Property | Value |

|---|---|

| GI Absorption | High |

| BBB Permeant | Yes |

| P-gp Substrate | No |

| CYP1A2 Inhibitor | Yes |

| CYP2C19 Inhibitor | Yes |

| CYP2C9 Inhibitor | Yes |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

| Log Kp (skin permeation) | -5.64 cm/s |

Synthesis Methods

Several efficient synthetic routes have been developed for 4-(((Methyl(phenyl)amino)methylene)amino)benzoic acid, each offering distinct advantages in terms of yield, purity, and scalability.

Synthesis Using Aluminum Oxide

This method employs aluminum oxide as a catalyst, offering excellent yield and purity.

Table 5: Synthesis Method Using Aluminum Oxide

| Parameter | Value |

|---|---|

| Reagents | Ethyl p-aminobenzoate (165 g, 1 mol), N-methylaniline (112.35 g, 1.05 mol), Trimethyl orthoformate (159 g, 1.5 mol), Gamma-type activated alumina (10.2 g, 0.1 mol) |

| Conditions | Temperature: 50-60°C, Reaction time: 2 hours |

| Procedure | 1. Mix reagents in a 500 ml reaction flask 2. Stir and heat to 50-60°C for 2 hours 3. Apply vacuum distillation to remove methanol 4. Filter hot solution and distill under reduced pressure |

| Yield | 95.7% |

| Purity | 99.5% |

This method is notable for its high efficiency and relatively mild conditions, making it suitable for larger-scale synthesis .

Synthesis Using p-Toluenesulfonic Acid

This alternative approach utilizes p-toluenesulfonic acid as a catalyst with formic acid as a key reagent.

Table 6: Synthesis Method Using p-Toluenesulfonic Acid

| Parameter | Value |

|---|---|

| Reagents | Ethyl p-aminobenzoate (165 g, 1 mol), N-methylaniline (117.7 g, 1.1 mol), p-Toluenesulfonic acid (10 g), Formic acid (59.53 g, 1.1 mol, 85% content), Toluene (200 mL) |

| Conditions | Initial temperature: 50-60°C, Reflux temperature, Total reaction time: ~5 hours |

| Procedure | 1. Add reagents to 1000 mL reaction flask and warm to 50-60°C 2. Dropwise add formic acid over 2 hours 3. Heat to reflux and continue until no more water is separated 4. Distill off toluene and perform vacuum distillation |

| Yield | 93% |

| Purity | 99.4% |

This method offers a slightly lower but still excellent yield, with the advantage of using more readily available reagents in many laboratory settings .

Synthesis Using Acetic Acid in Petroleum Ether

This method represents a green chemistry approach with high yield and reduced environmental impact.

Table 7: Synthesis Using Acetic Acid in Petroleum Ether

| Parameter | Value |

|---|---|

| Reagents | Ethyl p-aminobenzoate (16.5 g), Trimethyl orthoformate (16.5 g), N-methylaniline (16.8 g), Glacial acetic acid (9 g), Petroleum ether (60 mL) |

| Conditions | Temperature: 50-65°C, Total reaction time: 2.25 hours |

| Procedure | 1. Mix initial reagents in a three-necked flask with petroleum ether 2. Heat to 50°C and add glacial acetic acid dropwise over 15 minutes 3. Maintain 50°C for 0.6 hours, then raise to 50°C for 0.8 hours, then to 65°C for 0.6 hours 4. Desolvate under vacuum, add toluene, cool to 40°C 5. Wash with acidic solution, sodium bicarbonate, and distilled water 6. Purify by vacuum distillation |

| Yield | 98% |

| Purity | Chroma value: 26 Hazen |

This method is particularly noteworthy for its high yield (98%) and the application of green chemistry principles, making it potentially the most environmentally sustainable option of the three methods presented .

Drug-likeness and Medicinal Chemistry Properties

The drug-likeness assessment of 4-(((Methyl(phenyl)amino)methylene)amino)benzoic acid provides valuable insights into its potential as a pharmaceutical compound.

Drug-likeness Parameters

Table 8: Drug-likeness Parameters

| Rule | Violations |

|---|---|

| Lipinski | 0.0 |

| Ghose | None |

| Veber | 0.0 |

| Egan | 0.0 |

| Muegge | 0.0 |

| Bioavailability Score | 0.55 |

The compound shows excellent compliance with all major drug-likeness rules, suggesting it possesses physicochemical properties compatible with oral bioavailability .

Medicinal Chemistry Parameters

Table 9: Medicinal Chemistry Parameters

| Parameter | Value |

|---|---|

| PAINS | 0.0 alerts |

| Brenk | 2.0 alerts |

| Leadlikeness | 0.0 |

| Synthetic Accessibility | 2.65 |

| Parameter | Value |

|---|---|

| Signal Word | Warning |

| Hazard Statements | H302-H315-H319-H335 |

| Precautionary Statements | P261-P305+P351+P338 |

| GHS Pictogram | Warning symbol |

| UN Number | N/A |

| Packing Group | N/A |

The hazard statements indicate that the compound may be harmful if swallowed (H302), cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Appropriate precautions should be taken when handling this compound, including avoiding breathing dust/fumes/gas/mist/vapors/spray (P261) and specific eye/face washing procedures if exposure occurs (P305+P351+P338) .

Research Findings and Applications

The structural and physicochemical properties of 4-(((Methyl(phenyl)amino)methylene)amino)benzoic acid suggest several potential applications across different fields.

Pharmaceutical Applications

The compound's favorable drug-likeness properties make it a potential candidate for pharmaceutical development:

-

Central Nervous System Agents: Its ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders .

-

Oral Medications: The high gastrointestinal absorption indicates good potential for oral administration .

-

Drug Building Block: The compound could serve as a valuable intermediate in the synthesis of more complex pharmaceutical compounds, leveraging its functional groups for further derivatization.

Material Science Applications

The structural features of the compound could be exploited in materials science applications:

-

Polymer Science: The carboxylic acid functionality provides a point for polymerization or cross-linking in specialized polymeric materials.

-

Surface Modifiers: The amphiphilic nature of the molecule could make it useful in surface modification applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume